molecular formula C17H29N5O4S B14120782 4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1170194-10-1

4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B14120782
CAS No.: 1170194-10-1
M. Wt: 399.5 g/mol
InChI Key: JIQRCZQAIPTLRU-UHFFFAOYSA-N
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Description

4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, including the formation of the triazole ring and the introduction of the piperidine moieties. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moieties.

    Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine groups.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery.

Medicine

Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer activities. This compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas as well.

Mechanism of Action

The mechanism of action of 4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the piperidine groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

What sets 4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. The presence of both piperidine and sulfonyl groups could enhance its solubility and bioavailability.

Properties

CAS No.

1170194-10-1

Molecular Formula

C17H29N5O4S

Molecular Weight

399.5 g/mol

IUPAC Name

4-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C17H29N5O4S/c1-13-6-9-20(10-7-13)15(23)12-22-17(24)19(2)16(18-22)14-5-4-8-21(11-14)27(3,25)26/h13-14H,4-12H2,1-3H3

InChI Key

JIQRCZQAIPTLRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C

Origin of Product

United States

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